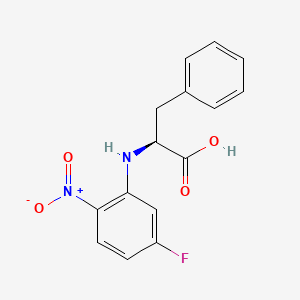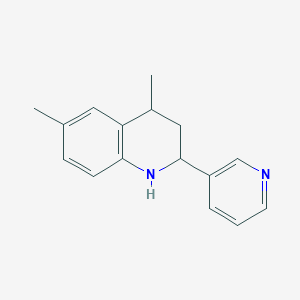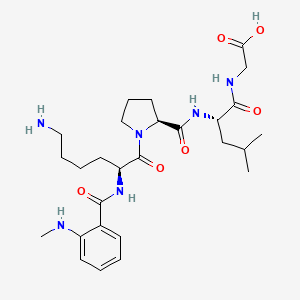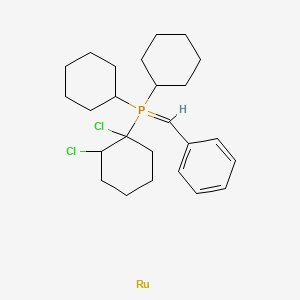![molecular formula C14H16O2S B12580560 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one CAS No. 634195-95-2](/img/structure/B12580560.png)
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a methoxyphenylmethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one typically involves the reaction of 4-methoxybenzyl chloride with cyclohex-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The methoxyphenylmethylthio group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Indole Derivatives: Widely studied for their diverse biological and clinical applications.
Uniqueness
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexenone ring with a methoxyphenylmethylthio group makes it a versatile compound for various applications.
特性
CAS番号 |
634195-95-2 |
|---|---|
分子式 |
C14H16O2S |
分子量 |
248.34 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methylsulfanyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2S/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h5-9H,2-4,10H2,1H3 |
InChIキー |
AMKSBAZPMPCYLF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=CC(=O)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)



![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)

![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
